
3-Morpholinopropyl isothiocyanate
Übersicht
Beschreibung
3-Morpholinopropyl isothiocyanate is a chemical compound with the formula C8H14N2OS and a molecular weight of 186.275 . It is a novel synthetic isothiocyanate .
Synthesis Analysis
The synthesis of isothiocyanates, including 3-Morpholinopropyl isothiocyanate, typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach . Another method involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Molecular Structure Analysis
The molecular structure of 3-Morpholinopropyl isothiocyanate can be represented by the IUPAC Standard InChI: InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 .Chemical Reactions Analysis
3-Morpholinopropyl isothiocyanate is known to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes . This induction is post-translationally regulated .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Morpholinopropyl isothiocyanate include a boiling point of 183 °C, a density of 1.094 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.5303 (lit.) .Wissenschaftliche Forschungsanwendungen
Cancer Chemoprevention
3-Morpholinopropyl isothiocyanate: has been identified as a potent inducer of phase II detoxifying enzymes . These enzymes play a crucial role in the detoxification of carcinogens. The compound activates the Antioxidant Response Element (ARE) via the ERK1/2- and JNK-dependent pathway, leading to the induction of enzymes like glutathione S-transferase and heme oxygenase-1 . This mechanism is pivotal for cancer chemoprevention strategies.
Nrf2 Pathway Activation
This compound is a strong activator of the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The activation of Nrf2 by 3-Morpholinopropyl isothiocyanate results in the suppression of Kelch-like ECH-associated protein 1 (Keap1), enhancing the body’s defense against oxidative stress .
Biofumigation in Agriculture
Isothiocyanates, including 3-Morpholinopropyl isothiocyanate , are known for their biofumigation properties. They are toxic to a range of soil-borne pests and pathogens, including nematodes and fungi, and can be used as natural fumigants to protect crops .
Analytical Chemistry
In analytical chemistry, 3-Morpholinopropyl isothiocyanate can be used for the synthesis of various compounds due to its reactive isothiocyanate group. It serves as a building block in the synthesis of more complex molecules .
Materials Science
The compound’s molecular structure and properties can be utilized in materials science for the development of new materials with specific functions or for modifying the surface properties of materials .
Pharmaceutical Research
3-Morpholinopropyl isothiocyanate: has potential applications in pharmaceutical research. Its ability to induce detoxifying enzymes and activate the Nrf2 pathway could be harnessed to develop drugs that offer protection against oxidative damage and enhance detoxification processes .
Safety And Hazards
Zukünftige Richtungen
3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This suggests potential applications in cancer chemoprevention .
Eigenschaften
IUPAC Name |
4-(3-isothiocyanatopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDMYFAAAFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186491 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopropyl isothiocyanate | |
CAS RN |
32813-50-6 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Morpholino)propyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Morpholinopropyl isothiocyanate (3MP-ITC) interacts with the cellular machinery by inducing the Nrf2 signaling pathway. [, ] This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes. 3MP-ITC achieves this by:
- Increasing the levels of Nrf2 protein through post-translational modifications, likely by inhibiting its degradation. [, ]
- Activating multiple signaling pathways including ERK1/2, JNK1/2, PKC, and PI3K, which contribute to the activation of the antioxidant response element (ARE). [, ]
- Depleting intracellular glutathione (GSH) levels, which may further activate Nrf2 as a protective response. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)

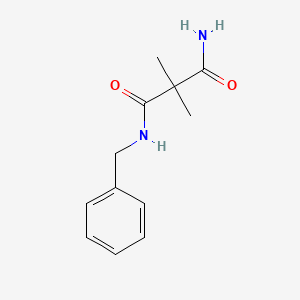
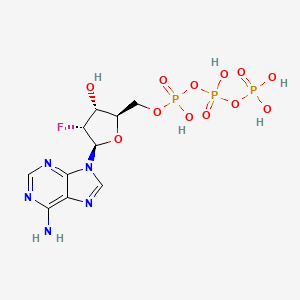

![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)

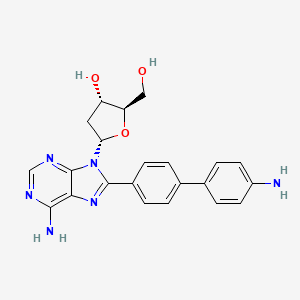
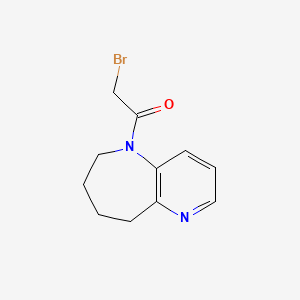

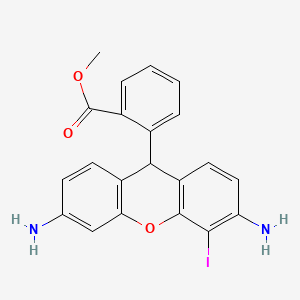
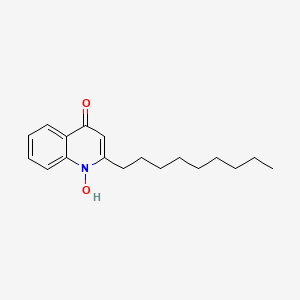
![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)
